

Confirming the Structure of Synthetic Hydroaurantiogliocladin: A Comparative Guide

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Compound of Interest

Compound Name: *Hydroaurantiogliocladin*

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This guide provides a comparative framework for confirming the structure of synthetically derived **Hydroaurantiogliocladin**. While specific synthetic routes and detailed characterization data for **Hydroaurantiogliocladin** are not extensively published, this document outlines the standard methodologies and expected data based on the well-established structural elucidation of related compounds, such as Gliocladin C and other epipolythiodiketopiperazine (ETP) alkaloids.

Hydroaurantiogliocladin is a quinol that serves as a substrate for quinol-cytochrome c oxidoreductase.^[1] Its structural confirmation is critical for ensuring the biological activity and safety of synthetic batches. This guide compares the necessary experimental data for a hypothetical synthetic **Hydroaurantiogliocladin** sample against known data for a related, structurally characterized compound, Gliocladin C.

Data Presentation: Spectroscopic and Physical Data Comparison

Confirmation of the structure of a synthetic compound heavily relies on comparing its spectroscopic and physical data with that of a known standard or with theoretically expected values. Below is a template for such a comparison.

Parameter	Synthetic Hydroaurantiogliocladin (Expected)	Synthetic (+)-Gliocladin C (Reference)	Method
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₅ S	C ₁₈ H ₁₈ N ₂ O ₅ S ₂	High-Resolution Mass Spectrometry (HRMS)
Mass (m/z)	[M+H] ⁺ calc: 415.1322, found: 415.1325	[M+Na] ⁺ calc: 445.0500, found: 445.0498	HR-ESI-MS
¹ H NMR (500 MHz, CDCl ₃) δ (ppm)	Hypothetical data based on quinol structure	7.68 (d, J=7.8 Hz, 1H), 7.42 (t, J=7.8 Hz, 1H), 7.29 (t, J=7.8 Hz, 1H), 7.18 (d, J=7.8 Hz, 1H), 6.12 (s, 1H), 4.55 (d, J=13.5 Hz, 1H), 4.32 (d, J=13.5 Hz, 1H), 3.89 (s, 3H), 3.21 (s, 3H)	¹ H Nuclear Magnetic Resonance Spectroscopy
¹³ C NMR (125 MHz, CDCl ₃) δ (ppm)	Hypothetical data based on quinol structure	168.1, 165.4, 152.3, 135.2, 131.0, 129.8, 125.4, 124.3, 119.7, 111.2, 78.9, 68.4, 58.9, 53.2, 30.1, 25.4	¹³ C Nuclear Magnetic Resonance Spectroscopy
Optical Rotation	To be determined	[α] ²⁵ _D = +126 (c 0.08, MeOH)	Polarimetry

Experimental Protocols

Detailed methodologies are crucial for reproducible structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

- **Sample Preparation:** The synthetic compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then diluted to a final concentration of 1-10 µg/mL in 50% acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
- **Data Acquisition:** The sample is infused into the mass spectrometer. Data is acquired in full scan mode over a mass range appropriate for the target molecule (e.g., m/z 100-1000).
- **Data Analysis:** The exact mass of the molecular ion is determined and compared to the calculated theoretical mass of the proposed structure. The elemental composition is determined based on the accurate mass and isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

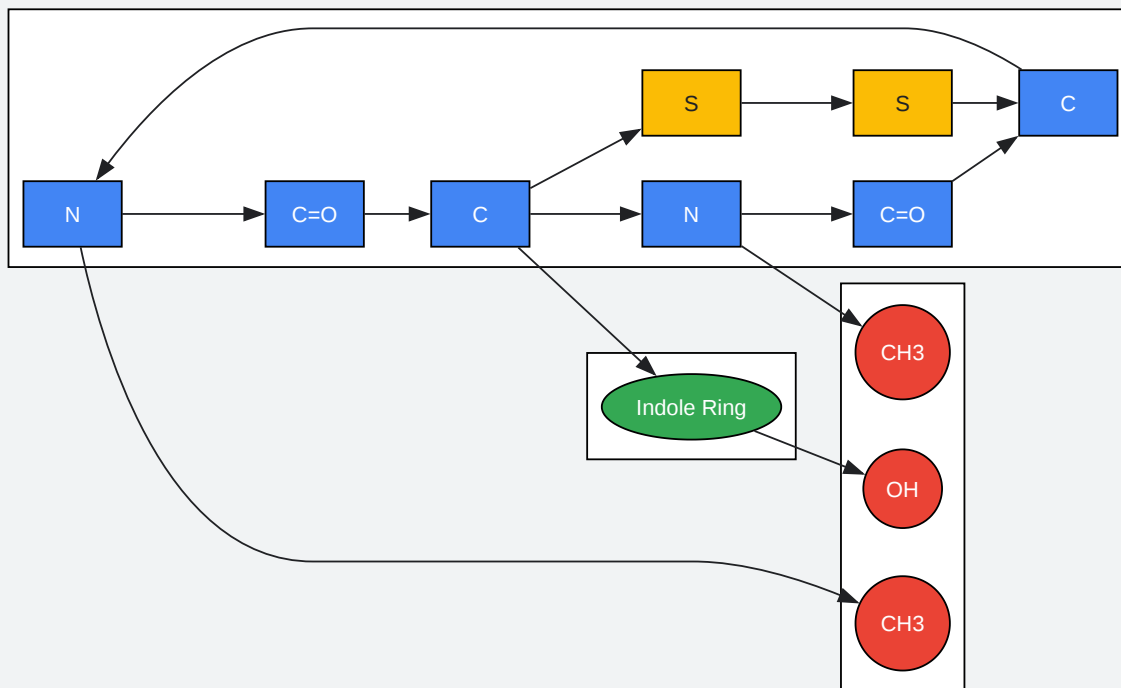
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **Sample Preparation:** Approximately 5-10 mg of the synthetic compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:**
 - ¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled carbon spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish proton-proton correlations (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are essential for assigning the complete chemical structure.
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and integration values of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are

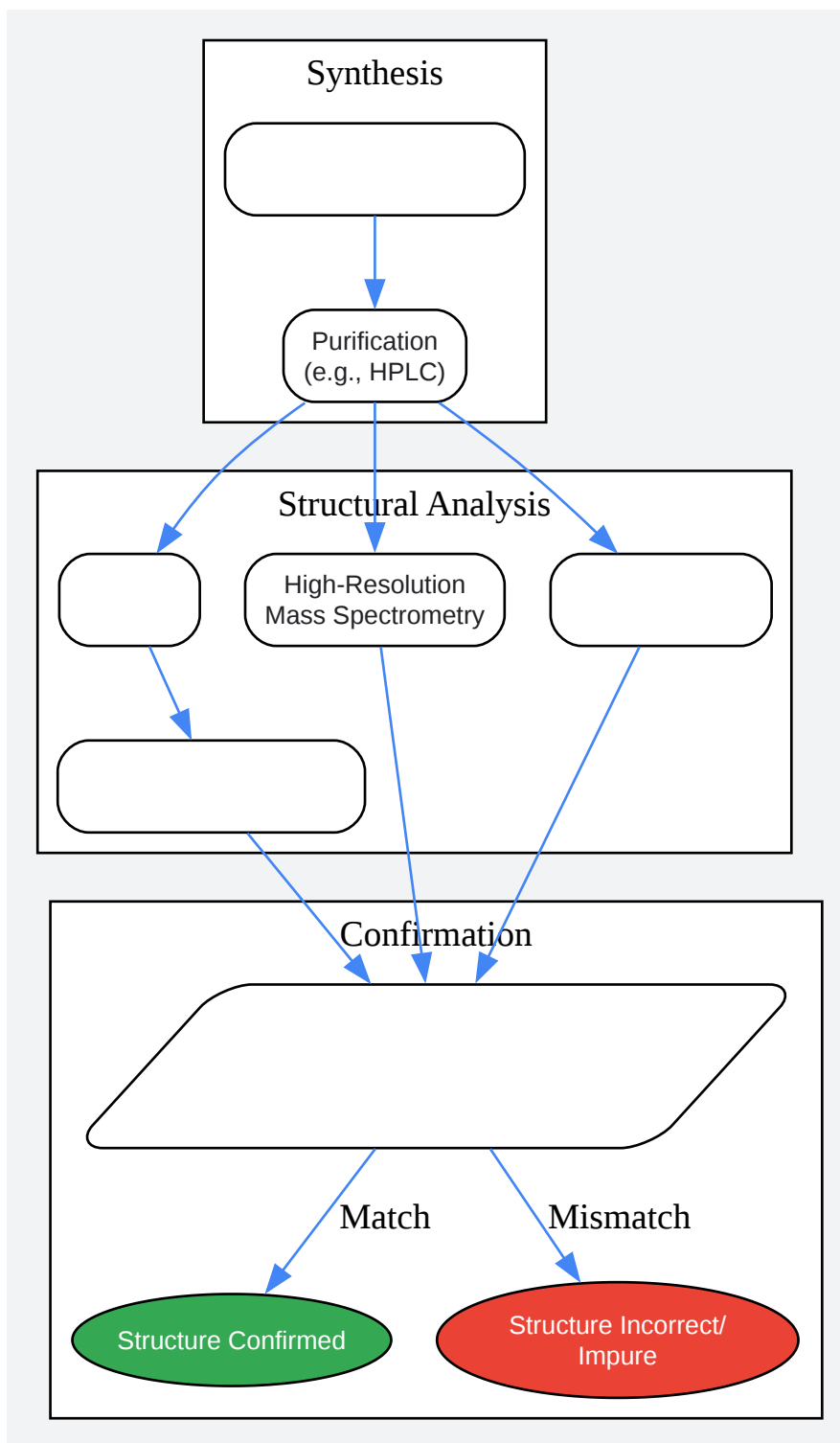
analyzed and compared to reference data or theoretical predictions. 2D NMR data is used to piece together the molecular framework.

Mandatory Visualizations

Chemical Structure of a Related Compound: (+)-Gliocladin C

Structure of (+)-Gliocladin C





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References

- 1. medchemexpress.com [medchemexpress.com]
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